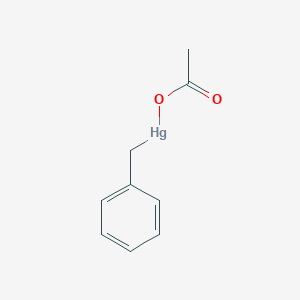
Benzylmercuriacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylmercuriacetate, also known as BMA, is an organic compound that contains mercury. It is a white, crystalline powder that is used in scientific research for various purposes. The compound is synthesized using specific methods, and its mechanism of action is well-understood.
Wirkmechanismus
Benzylmercuriacetate is a potent inhibitor of sulfhydryl enzymes, which are essential for many biochemical processes. The compound binds to the sulfhydryl group of cysteine residues in the active site of enzymes, leading to their inactivation. Benzylmercuriacetate has been shown to inhibit a wide range of enzymes, including alcohol dehydrogenase, carbonic anhydrase, and acetylcholinesterase.
Biochemical and Physiological Effects:
Benzylmercuriacetate has been shown to have toxic effects on various organs, including the liver, kidney, and brain. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species and damage to cellular components such as lipids, proteins, and DNA. Benzylmercuriacetate has also been shown to disrupt calcium homeostasis, leading to mitochondrial dysfunction and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzylmercuriacetate in lab experiments is its high reactivity and selectivity. It is a potent inhibitor of sulfhydryl enzymes, making it a useful tool for studying enzyme function. However, Benzylmercuriacetate is also highly toxic and can be difficult to handle safely. It is important to take appropriate precautions when working with Benzylmercuriacetate, such as wearing protective equipment and working in a well-ventilated area.
Zukünftige Richtungen
There are several future directions for research involving Benzylmercuriacetate. One area of interest is the development of new synthetic methodologies using Benzylmercuriacetate as a catalyst. Another area is the study of the biochemical and physiological effects of Benzylmercuriacetate on different cell types and organs. Additionally, there is interest in developing new therapeutic agents that target sulfhydryl enzymes using Benzylmercuriacetate as a lead compound.
Conclusion:
Benzylmercuriacetate is a useful compound for scientific research, with a wide range of applications in organic synthesis and enzyme inhibition. While it has toxic effects on various organs, its high reactivity and selectivity make it a valuable tool for studying enzyme function. There are several future directions for research involving Benzylmercuriacetate, including the development of new synthetic methodologies and the study of its biochemical and physiological effects.
Synthesemethoden
Benzylmercuriacetate is synthesized using a multi-step process that involves the reaction of benzyl chloride with sodium ethoxide to produce benzyl ethyl ether. This intermediate is then reacted with mercuric acetate to produce Benzylmercuriacetate. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, to increase the yield of the final product.
Wissenschaftliche Forschungsanwendungen
Benzylmercuriacetate is commonly used in scientific research as a reagent for organic synthesis. It is also used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of ketones. Benzylmercuriacetate has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, Benzylmercuriacetate has been used in the preparation of mercury electrodes for electrochemical studies.
Eigenschaften
CAS-Nummer |
10341-89-6 |
|---|---|
Produktname |
Benzylmercuriacetate |
Molekularformel |
C11H12N2S |
Molekulargewicht |
350.77 g/mol |
IUPAC-Name |
acetyloxy(benzyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h2-6H,1H2;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
OXYDASMLWQHHOP-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]CC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)O[Hg]CC1=CC=CC=C1 |
Synonyme |
enzyl-mercuracetate benzylmercuracetate benzylmercuriacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



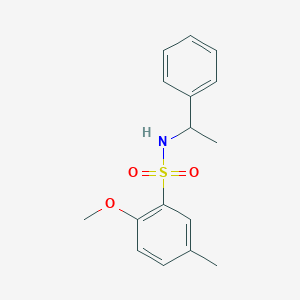
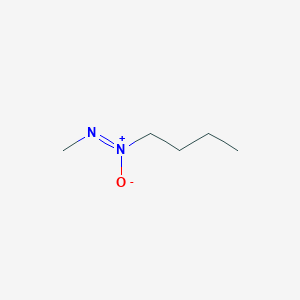



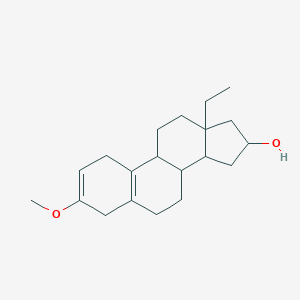
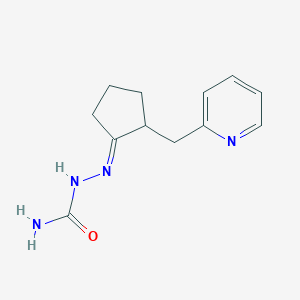


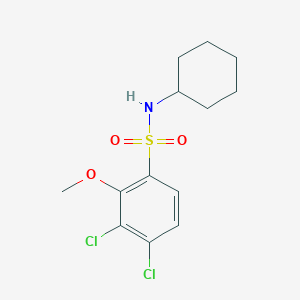
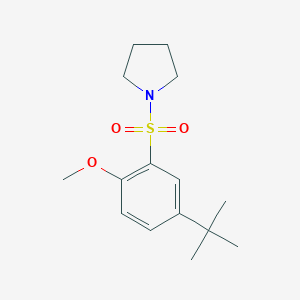
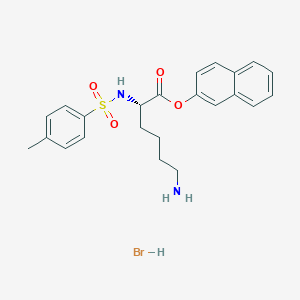
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
